molecular formula C10H10O4 B2748836 4-Acetyl-2-methoxybenzoic acid CAS No. 102362-04-9

4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836
CAS No.: 102362-04-9
M. Wt: 194.186
InChI Key: OFDZQWIOLLRCOX-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring an acetyl group at the fourth position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, where the acetyl group is converted to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed:

    Nitration: 4-Acetyl-2-methoxy-3-nitrobenzoic acid.

    Reduction: 4-(1-Hydroxyethyl)-2-methoxybenzoic acid.

    Oxidation: 4-Carboxy-2-methoxybenzoic acid.

Scientific Research Applications

4-Acetyl-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxybenzoic acid in various reactions involves the activation of the benzene ring by the methoxy group, which increases the electron density and makes the ring more susceptible to electrophilic attack. The acetyl group can undergo nucleophilic addition or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    4-Acetylbenzoic Acid: Lacks the methoxy group, making it less reactive towards electrophilic substitution.

    2-Methoxybenzoic Acid: Lacks the acetyl group, limiting its applications in certain synthetic routes.

    4-Methoxybenzoic Acid:

Uniqueness: 4-Acetyl-2-methoxybenzoic acid is unique due to the presence of both the acetyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-acetyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDZQWIOLLRCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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